molecular formula C13H26ClN3 B2575954 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride CAS No. 2171992-18-8

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B2575954
CAS No.: 2171992-18-8
M. Wt: 259.82
InChI Key: NLOJLFPUFSYEOD-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride is a synthetic organic compound featuring a unique spirocyclic scaffold fused with a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₅N₃·HCl (free base: C₁₃H₂₅N₃; molecular weight: 223.36 g/mol for the free base), with a CAS registry number of 1344063-40-6 . It is available commercially in research-grade quantities (e.g., 10 mM solution in DMSO) and requires storage at 2–8°C .

The spiro[2.5]octane core introduces conformational rigidity, while the 4-methylpiperazine group enhances solubility and bioavailability. This combination makes the compound valuable for exploring structure-activity relationships (SAR) in central nervous system (CNS) or antimicrobial drug candidates.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.ClH/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13;/h12,14H,2-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOJLFPUFSYEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CC23CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 4-methylpiperazine with a suitable spirocyclic precursor. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound features a piperazine ring substituted with a methyl group and a spirocyclic octane ring, which imparts unique chemical properties compared to other piperazine derivatives.

Medicinal Chemistry

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride has been studied for its potential applications in various therapeutic areas:

1. Antidepressant Activity

  • A related piperazine derivative demonstrated significant antidepressant effects in rodent models, with effective dosages reported around 5 mg/kg. This suggests that compounds with similar structures may also exhibit mood-enhancing properties.

2. Anti-inflammatory Effects

  • Research has indicated that similar compounds can reduce inflammation markers in arthritis models, pointing to potential applications in treating inflammatory diseases.

Biological Research

The compound may act as a ligand for biological receptors, facilitating the study of receptor-ligand interactions. Understanding these interactions is crucial for drug development and therapeutic applications.

Industrial Applications

In addition to its biological significance, this compound can be utilized as a building block in the synthesis of more complex molecules, contributing to material science and polymer production.

Study on Antidepressant Effects

A literature review highlighted a study involving a piperazine derivative that significantly reduced depressive behavior in rodents when administered at specific dosages. The findings suggest that structural modifications can enhance the efficacy of such compounds in mood disorders.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of related compounds, showing significant reductions in key inflammatory markers in animal models of arthritis. This indicates a promising pathway for developing new anti-inflammatory therapies using derivatives of this compound.

Comparative Analysis with Related Compounds

To better understand the efficacy and safety profile of this compound, it is useful to compare it with other known compounds:

Compound NameStructure TypeNotable Properties
1-(3-Aminopropyl)-4-methylpiperazinePiperazine derivativeAntidepressant effects noted
4-Methyl-1-piperazinepropanaminePiperazine derivativeSimilar biological activity

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric disorders .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Spirocyclic Piperazine Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Commercial Price (per 50 mg) Primary Research Use
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride 1344063-40-6 C₁₃H₂₅N₃·HCl Spiro[2.5]octane core, methylpiperazinylmethyl group ~$1,187 (as dihydrochloride variant) Drug discovery scaffold
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride 1432679-83-8 C₁₃H₂₅Cl₂N₃O Carbonyl linker, dihydrochloride salt $1,187 (50 mg) Kinase inhibitor studies
6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 C₇H₁₄ClN Unsubstituted spirocyclic amine Not listed; similarity score 0.76 Intermediate in organic synthesis
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 1311318-31-6 C₁₅H₁₈ClN₃O·HCl Oxadiazole substituent, chlorophenyl group €728 (50 mg) Antimicrobial agent screening

Key Differences and Implications

Substituent Effects

  • Target Compound vs. The dihydrochloride salt form enhances aqueous solubility compared to the monohydrochloride variant .

Commercial and Research Utility

  • The dihydrochloride variant (CAS 1432679-83-8) is priced higher (~€1,187/50 mg) than the oxadiazole derivative (€728/50 mg), reflecting differences in synthetic complexity and demand .
  • Piperazine-containing spirocycles are prioritized in CNS drug discovery due to their blood-brain barrier permeability, whereas oxadiazole derivatives are explored for antimicrobial applications .

Biological Activity

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride (CAS No. 1344063-40-6) is a synthetic compound with a unique spirocyclic structure. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biochemical pathways. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H25N3
Molecular Weight223.36 g/mol
CAS Number1344063-40-6
AppearancePowder
Storage Conditions2-8°C

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. This interaction can influence various biochemical pathways, although detailed mechanisms remain to be fully elucidated in scientific literature .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Antidepressant Activity : In preclinical models, compounds with similar structures have shown promising antidepressant effects, suggesting that 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane may possess similar properties .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Interaction with Neurotransmitter Systems : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Antidepressant Efficacy : A study tested the effects of related compounds on animal models exhibiting depressive behaviors. Results indicated significant improvements in behavior scores, suggesting potential efficacy for 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane as an antidepressant .
  • Neuroprotection in Ischemic Models : Another study evaluated the neuroprotective properties of similar spirocyclic compounds in ischemic brain injury models. The results demonstrated a reduction in neuronal death and improved functional recovery .

Synthesis Pathways

The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane typically involves multi-step chemical reactions optimized for scalability and reproducibility:

  • Formation of the Spirocyclic Framework : Initial steps involve creating the spirocyclic structure through cyclization reactions.
  • Piperazine Modification : The introduction of the piperazine moiety is achieved via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility and stability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity (%)Notable Features
4,4-Dimethylpiperidine hydrochloride0.95Contains piperidine structure but lacks spiro config
3-Azaspiro[5.5]undecane hydrochloride0.90Features an azaspiro structure but differs in ring size
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride0.83Shares spirocyclic features but differs in nitrogen placement

This comparison underscores the specific arrangement and functional groups present in 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane that contribute to its distinct properties and potential applications .

Q & A

Q. What are the recommended methods for synthesizing 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride with high purity?

A three-step synthesis approach is commonly employed:

Epoxide ring-opening : React 6-substituted-1-oxa-6-azaspiro[2.5]octane derivatives with aqueous ammonia to generate intermediate amines.

Protection and cyclization : Treat the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃) to facilitate cyclization.

Hydrochloride salt formation : Use HCl/MeOH or other acid-alcohol mixtures to precipitate the hydrochloride salt .

StepReagents/ConditionsYieldPurity Control
1NH₃ (aq), 25°C, 12h~75%TLC monitoring
2Boc₂O, K₂CO₃, DMF~60%Column chromatography (SiO₂)
3HCl/MeOH, 0°C>95%Recrystallization

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data to resolve spirocyclic and piperazine moieties .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methylpiperazine integration and spirocyclic geometry.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.2) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Inhalation : Work in a fume hood; use respiratory protection if dust is generated.
  • Skin/eye contact : Wear nitrile gloves and goggles; rinse immediately with water for 15 minutes.
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Q. How can common synthetic impurities be identified and controlled?

  • Impurity profiling : Use HPLC with C18 columns (e.g., Chromolith®) and UV detection (λ = 254 nm). Common impurities include unreacted Boc-protected intermediates or des-methyl derivatives.
  • Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP-grade standards) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural determination be resolved?

  • Refinement strategies : Apply twin refinement in SHELXL for twinned crystals. Use the Hooft parameter or Bayesian statistics to address disordered piperazine moieties.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What methodologies optimize the compound’s solubility for in vitro assays?

  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to enhance aqueous solubility.
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability .

Q. How are polymorphic forms of this compound characterized and validated?

  • Techniques :
    • PXRD : Compare diffraction patterns with simulated data from single-crystal structures.
    • DSC/TGA : Identify thermal transitions (e.g., Form A melts at 78–80°C with no decomposition) .
  • Stability studies : Store under accelerated conditions (40°C/75% RH) for 4 weeks to assess form conversion.

Q. What in vivo models are suitable for studying its pharmacokinetics (PK) and pharmacodynamics (PD)?

  • Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and tissue distribution.
  • EP4 receptor antagonism : Use carrageenan-induced inflammation models to correlate PK with PD (e.g., reduced prostaglandin E₂ levels) .

Q. How can computational modeling predict target receptor interactions?

  • Molecular docking : Use AutoDock Vina with EP4 receptor (PDB: 5YH4) to map binding poses of the spirocyclic core.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and hydrophobic pocket interactions .

Q. What statistical approaches are recommended for analyzing enzyme inhibition data?

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
  • Error analysis : Use bootstrap resampling (n = 1000) to estimate 95% confidence intervals for potency metrics .

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